2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MBTOB" and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of MBTOB is not fully understood, but it is believed to involve the inhibition of specific enzymes that are essential for the growth and development of various organisms.
Biochemical and physiological effects:
MBTOB has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In agriculture, MBTOB has been found to inhibit the growth of various weeds by interfering with their metabolic processes. In medicine, MBTOB has been shown to induce apoptosis (programmed cell death) in cancer cells. In environmental science, MBTOB has been shown to effectively remove heavy metals from contaminated water.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBTOB in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is the potential for toxicity, which requires careful handling and disposal of the compound.
Zukünftige Richtungen
There are several future directions for the study of MBTOB. In agriculture, further research is needed to determine the efficacy of MBTOB against various weed species and its potential for use in integrated weed management strategies. In medicine, further research is needed to determine the mechanism of action of MBTOB and its potential for use in combination with other anticancer agents. In environmental science, further research is needed to optimize the use of MBTOB in the removal of heavy metals from contaminated water and its potential for use in other environmental remediation strategies.
In conclusion, MBTOB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of MBTOB in various fields.
Synthesemethoden
The synthesis of MBTOB involves a multistep process that includes the reaction of 1-methylbenzimidazole with 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with ethyl cyanoacetate. The final product is obtained by the hydrolysis of the ethyl ester group.
Wissenschaftliche Forschungsanwendungen
MBTOB has been studied for its potential use in various fields such as agriculture, medicine, and environmental science. In agriculture, MBTOB has been found to exhibit herbicidal activity against various weeds. In medicine, MBTOB has been studied for its potential use as an anticancer agent. In environmental science, MBTOB has been studied for its potential use in the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c1-24-15-5-3-2-4-14(15)23-18(24)10(8-22)16(25)9-26-17-7-12(20)11(19)6-13(17)21/h2-7,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSACSCFJOQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.